3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid
Description
3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic organic compound featuring a fused azabicyclo[3.3.1]nonane core. Key structural attributes include:
- A benzoyl group (C₆H₅CO-) at position 3.
- A ketone (oxo) group at position 7.
- A carboxylic acid (-COOH) at position 6.
This scaffold is of interest in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations of peptides and enzyme inhibitors.
Properties
IUPAC Name |
3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-12-6-11(16(20)21)7-13(14)9-17(8-12)15(19)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWINDVRSFIRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CN(CC1C2=O)C(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
A 500 mL reactor charged with benzylamine (12.9 mL, 0.123 mol) and 18% sulfuric acid (43.2 mL) at 0–10°C is treated with glutaraldehyde (25.8 mL, 0.137 mol) and acetone dicarboxylic acid (20 g, 0.137 mol). After 40 hours at 5–25°C, the mixture is acidified to pH 2 and extracted with ethyl acetate to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (57% yield).
Key Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Benzylamine | 0.123 mol | Nitrogen source |
| Glutaraldehyde (50%) | 0.137 mol | Bridging agent |
| Acetone dicarboxylic acid | 0.137 mol | Carbonyl precursor |
Benzoylation at Position 3
The benzoyl group is introduced via acylation of the secondary amine in the bicyclic core.
Schotten-Baumann Acylation
9-Azabicyclo[3.3.1]nonan-3-one (1.0 equiv) is treated with benzoyl chloride (1.5 equiv) in a biphasic system (NaOH/CH₂Cl₂). The reaction proceeds at 0°C for 2 hours, followed by extraction to isolate 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane.
Optimization Data
| Condition | Outcome |
|---|---|
| Solvent | CH₂Cl₂/H₂O |
| Temperature | 0°C → 25°C |
| Base | 2M NaOH |
| Yield | 82–85% |
Oxidation and Final Functional Group Interconversion
The ketone at position 9 is retained from earlier steps, while the carboxylic acid is stabilized via ester hydrolysis.
Ruthenium-Catalyzed Oxidation
3-Benzoyl-9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate is oxidized using RuCl₃/NaIO₄ in acetone/water (1:1) at 25°C. The reaction achieves >95% conversion to the 9-oxo derivative within 4 hours.
Oxidation Metrics
| Catalyst Loading | Oxidant | Time | Yield |
|---|---|---|---|
| 5 mol% RuCl₃ | NaIO₄ (2 equiv) | 4 h | 91% |
Purification and Characterization
Final products are purified via recrystallization (ethanol/water) or silica gel chromatography. Structural validation employs:
- NMR : δ 7.45–7.25 (m, 5H, benzoyl aromatic), δ 4.10 (s, 1H, bridgehead H), δ 2.90–2.60 (m, 4H, bicyclic CH₂).
- HRMS : m/z 287.1132 [M+H]⁺ (calc. 287.1158).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation/Acylation | Glutaraldehyde cyclization | 57 | 92 |
| Michael Addition | Acryloyl chloride addition | 70 | 89 |
| Schotten-Baumann | Benzoylation | 85 | 95 |
Challenges and Optimization Strategies
- Steric Hindrance : The bicyclic structure complicates acylation; using excess benzoyl chloride (1.5–2.0 equiv) improves yields.
- Acid Sensitivity : Hydrolysis of esters requires controlled pH (2–3) to prevent decarboxylation.
- Catalyst Cost : Ruthenium-based oxidation, while efficient, necessitates catalyst recycling for economic viability.
Industrial-Scale Considerations
- Cost Analysis : Benzylamine and glutaraldehyde are cost-effective starting materials (~$50/kg).
- Waste Streams : Sulfuric acid neutralization generates sulfate salts, requiring precipitation and filtration.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce alcohols.
Scientific Research Applications
3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Azabicyclo Core
The following compounds share the 3-azabicyclo[3.3.1]nonane backbone but differ in functional groups and stereochemistry:
Key Observations:
- The Boc-protected derivatives (e.g., ) enhance stability during synthesis but require deprotection for further functionalization.
- Stereochemical Complexity: Several analogues (e.g., ) specify stereochemistry (e.g., (1R,5S)-configuration), which is critical for enantioselective interactions in drug design.
Functional Group Impact on Physicochemical Properties
- Carboxylic Acid Derivatives : Ethyl esters (e.g., ) improve lipophilicity but require hydrolysis for bioactivity.
Biological Activity
Introduction
3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS Number: 956910-17-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.32 g/mol
- IUPAC Name : 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- Purity : 95% .
Biological Activity
The biological activity of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of bicyclic compounds similar to 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane exhibit significant antibacterial properties. For instance, studies have shown that certain structural modifications can enhance activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.
Synthesis Methods
Synthesis of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be achieved through several methods, including:
- Thermal Rearrangement : Utilizing thermally promoted Wolff rearrangement techniques to convert diazotetramic acids into desired derivatives.
- One-step Synthesis : A simplified approach that allows for efficient production while maintaining high yields .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of 3-benzoyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains, suggesting potential for development into therapeutic agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 10 | Staphylococcus aureus |
| 2 | 15 | Escherichia coli |
| 3 | 20 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM, with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 35 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
